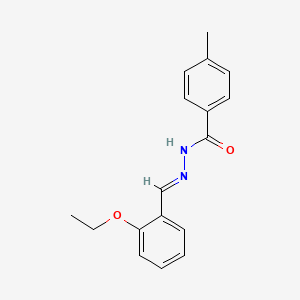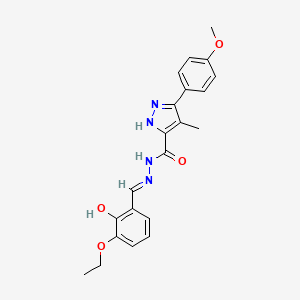![molecular formula C12H19NO2 B11984082 N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)
N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE is a complex organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.291 g/mol . This compound is part of a unique class of chemicals known for their intricate tricyclic structures, which often exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and methylamide groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new tricyclic compounds with potential pharmaceutical applications.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Preliminary studies suggest it may have therapeutic properties, although more research is needed to confirm its efficacy and safety.
Wirkmechanismus
The mechanism of action for 6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-OXO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONANE-9-CARBOXYLIC ACID
- 2-IODO-5-OXO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONANE-9-CARBOXYLIC ACID
- PENTACYCLO[4.3.0.0(2,5).0(3,8).0(4,7)]NONANE-4-CARBOXYLIC ACID
- METHYL PENTACYCLO[4.3.0.0(2,5).0(3,8).0(4,7)]NONANE-4-CARBOXYLATE
Uniqueness
What sets 6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE apart from these similar compounds is its specific arrangement of functional groups and the presence of the methylamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
N,6,7-trimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide |
InChI |
InChI=1S/C12H19NO2/c1-10-7-15-12(9(14)13-3)6-8(10)4-5-11(10,12)2/h8H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
CZOXSUWRTCARQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11983999.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984015.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11984031.png)


![3-Nitro-N'-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11984045.png)
![3-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984052.png)



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11984069.png)
![(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11984088.png)

